molecular formula C5H7NO3 B049732 Methyl 4-oxoazetidine-2-carboxylate CAS No. 111222-19-6

Methyl 4-oxoazetidine-2-carboxylate

Cat. No. B049732
M. Wt: 129.11 g/mol
InChI Key: WAKVYXZJTFOVKC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “Methyl 4-oxoazetidine-2-carboxylate” is 1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 . This indicates that the molecule consists of a four-membered azetidine ring with a carbonyl (C=O) group at the 4-position, a carboxylate ester group (CO2CH3) at the 2-position, and a hydrogen atom at the 3-position .

Safety And Hazards

The safety information for “Methyl 4-oxoazetidine-2-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

methyl 4-oxoazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-9-5(8)3-2-4(7)6-3/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKVYXZJTFOVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543981
Record name Methyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxoazetidine-2-carboxylate

CAS RN

100188-44-1
Record name Methyl 4-oxoazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-oxoazetidine-2-carboxylate
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Citations

For This Compound
4
Citations
M Benaglia, F Cozzi, A Puglisi - 2007 - Wiley Online Library
… General Procedure for the Synthesis of the β-Lactams: The synthesis of ethyl 1-(4-methoxyphenyl)-3-methyl-4-oxoazetidine-2-carboxylate (3) is representative of the procedure used in …
H Takiguchi, A Higashi, T Watanabe… - … Process Research & …, 2021 - ACS Publications
Herein is reported the nine-step commercial synthesis of delgocitinib, a Janus kinase inhibitor approved for the treatment of atopic dermatitis in 2020. Its chiral spirodiamine core was …
Number of citations: 7 pubs.acs.org
Y Deng, H Qiu, HD Srinivas… - Current Organic …, 2016 - ingentaconnect.com
… As shown in Scheme 9, the use of the (S)-methyl 4-oxoazetidine-2-carboxylate ligand for dirhodium(II) [Rh2(4SMEAZ)4 (7a)] gave the highest yield for the cyclopropanation of styrene […
Number of citations: 62 www.ingentaconnect.com
CJ Abraham, DH Paull, C Dogo-Isonagie, T Lectka - Synlett, 2009 - thieme-connect.com
A catalytic, highly diastereoselective process for the synthesis of trans-β-lactams is reported. This system is based on a phosphonium fluoride precatalyst that both activates the …
Number of citations: 22 www.thieme-connect.com

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